molecular formula C22H22ClN3O2 B300131 3-(2-chlorophenyl)-5-methyl-N-[4-(1-pyrrolidinylmethyl)phenyl]-4-isoxazolecarboxamide

3-(2-chlorophenyl)-5-methyl-N-[4-(1-pyrrolidinylmethyl)phenyl]-4-isoxazolecarboxamide

Katalognummer B300131
Molekulargewicht: 395.9 g/mol
InChI-Schlüssel: KPBSHWJVTNMQBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-chlorophenyl)-5-methyl-N-[4-(1-pyrrolidinylmethyl)phenyl]-4-isoxazolecarboxamide, also known as PHCCC, is a chemical compound that has gained significant attention in the field of neuroscience research. PHCCC is a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4), which is a G protein-coupled receptor that is widely distributed throughout the central nervous system.

Wissenschaftliche Forschungsanwendungen

3-(2-chlorophenyl)-5-methyl-N-[4-(1-pyrrolidinylmethyl)phenyl]-4-isoxazolecarboxamide has been extensively studied in the field of neuroscience research due to its positive allosteric modulation of mGluR4. The mGluR4 receptor is involved in the regulation of neurotransmitter release, synaptic plasticity, and the modulation of pain and anxiety. 3-(2-chlorophenyl)-5-methyl-N-[4-(1-pyrrolidinylmethyl)phenyl]-4-isoxazolecarboxamide has been shown to have anxiolytic, antinociceptive, and antidepressant effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Wirkmechanismus

3-(2-chlorophenyl)-5-methyl-N-[4-(1-pyrrolidinylmethyl)phenyl]-4-isoxazolecarboxamide acts as a positive allosteric modulator of mGluR4. This means that it binds to a site on the receptor that is distinct from the glutamate binding site and enhances the receptor's response to glutamate. Activation of mGluR4 leads to the inhibition of adenylyl cyclase, which decreases the production of cyclic AMP. This results in the inhibition of neurotransmitter release and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-5-methyl-N-[4-(1-pyrrolidinylmethyl)phenyl]-4-isoxazolecarboxamide has been shown to have anxiolytic, antinociceptive, and antidepressant effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. The anxiolytic effects of 3-(2-chlorophenyl)-5-methyl-N-[4-(1-pyrrolidinylmethyl)phenyl]-4-isoxazolecarboxamide are thought to be due to its modulation of the amygdala, a brain region that is involved in the regulation of fear and anxiety. The antinociceptive effects of 3-(2-chlorophenyl)-5-methyl-N-[4-(1-pyrrolidinylmethyl)phenyl]-4-isoxazolecarboxamide are thought to be due to its modulation of pain pathways in the spinal cord. The antidepressant effects of 3-(2-chlorophenyl)-5-methyl-N-[4-(1-pyrrolidinylmethyl)phenyl]-4-isoxazolecarboxamide are thought to be due to its modulation of the hippocampus, a brain region that is involved in the regulation of mood and cognition.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-(2-chlorophenyl)-5-methyl-N-[4-(1-pyrrolidinylmethyl)phenyl]-4-isoxazolecarboxamide in lab experiments is that it is a highly selective positive allosteric modulator of mGluR4. This means that it does not have significant effects on other glutamate receptors, which can be a problem with other compounds that modulate glutamate receptors. However, one limitation of using 3-(2-chlorophenyl)-5-methyl-N-[4-(1-pyrrolidinylmethyl)phenyl]-4-isoxazolecarboxamide in lab experiments is that it has low solubility in water, which can make it difficult to administer to animals.

Zukünftige Richtungen

There are several future directions for research on 3-(2-chlorophenyl)-5-methyl-N-[4-(1-pyrrolidinylmethyl)phenyl]-4-isoxazolecarboxamide. One direction is to investigate its potential therapeutic effects in human diseases, such as anxiety disorders, chronic pain, and depression. Another direction is to investigate its effects on other brain regions and neurotransmitter systems. Finally, there is a need to develop more potent and selective positive allosteric modulators of mGluR4, which could have even greater therapeutic potential.

Synthesemethoden

The synthesis method of 3-(2-chlorophenyl)-5-methyl-N-[4-(1-pyrrolidinylmethyl)phenyl]-4-isoxazolecarboxamide involves the reaction of 5-methylisoxazole-4-carboxylic acid with 2-chlorophenylhydrazine to form the hydrazone intermediate. The intermediate is then reacted with 4-(1-pyrrolidinylmethyl)aniline in the presence of acetic acid to yield 3-(2-chlorophenyl)-5-methyl-N-[4-(1-pyrrolidinylmethyl)phenyl]-4-isoxazolecarboxamide. The overall yield of 3-(2-chlorophenyl)-5-methyl-N-[4-(1-pyrrolidinylmethyl)phenyl]-4-isoxazolecarboxamide is around 25%.

Eigenschaften

Produktname

3-(2-chlorophenyl)-5-methyl-N-[4-(1-pyrrolidinylmethyl)phenyl]-4-isoxazolecarboxamide

Molekularformel

C22H22ClN3O2

Molekulargewicht

395.9 g/mol

IUPAC-Name

3-(2-chlorophenyl)-5-methyl-N-[4-(pyrrolidin-1-ylmethyl)phenyl]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C22H22ClN3O2/c1-15-20(21(25-28-15)18-6-2-3-7-19(18)23)22(27)24-17-10-8-16(9-11-17)14-26-12-4-5-13-26/h2-3,6-11H,4-5,12-14H2,1H3,(H,24,27)

InChI-Schlüssel

KPBSHWJVTNMQBO-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)CN4CCCC4

Kanonische SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)CN4CCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.